molecular formula C4H7BrO B080843 2-(2-Bromoethyl)oxirane CAS No. 13287-42-8

2-(2-Bromoethyl)oxirane

Cat. No. B080843
CAS RN: 13287-42-8
M. Wt: 151 g/mol
InChI Key: ZKODPGZNBMIZFX-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)oxirane is a chemical compound involved in various chemical syntheses and reactions. It serves as an intermediate in the synthesis of several compounds and exhibits interesting chemical and physical properties.

Synthesis Analysis

The synthesis of 2-(2-Bromoethyl)oxirane-like compounds often involves condensation reactions and stereoselective processes. For example, Talybov, Akhmedova, and Yusubov (2022) explored the condensation of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes, leading to the formation of 2-benzyloxy-3-aryloxiranes under interphase catalysis conditions (Talybov, Akhmedova, & Yusubov, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Bromoethyl)oxirane can be studied using X-ray crystallographic analysis and NMR spectroscopy. For instance, Uchiyama, Kano, and Kawashima (2003) synthesized isomeric pentacoordinate 1,2-oxastibetanes and analyzed their structure using these methods (Uchiyama, Kano, & Kawashima, 2003).

Chemical Reactions and Properties

2-(2-Bromoethyl)oxirane and similar compounds participate in various chemical reactions, including ring-opening reactions and stereoselective transformations. Karikomi, Yamazaki, and Toda (1993) discussed the synthesis of 2-aminomethyloxiranes through the reaction of 2-(1-bromoalkyl)oxiranes with primary or secondary amines (Karikomi, Yamazaki, & Toda, 1993).

Physical Properties Analysis

Physical properties like solubility and elastomeric characteristics are notable in compounds derived from 2-(2-Bromoethyl)oxirane. Shih and Tirrell (1984) explored the preparation of poly[(2-bromoethyl)oxirane] and its properties, such as solubility in CHCl3 and insolubility in CH3OH (Shih & Tirrell, 1984).

Chemical Properties Analysis

The chemical properties of 2-(2-Bromoethyl)oxirane-related compounds include reactivity in nucleophilic substitution reactions and polymerization. For example, Shih, Brandt, Zussman, and Tirrell (1982) discussed the reactivity of poly[(2-chloroethyl)oxirane] and related compounds in nucleophilic substitution reactions (Shih, Brandt, Zussman, & Tirrell, 1982).

Scientific Research Applications

Synthesis and Structure Analysis

2-(2-Bromoethyl)oxirane serves as an important intermediate in the synthesis of complex molecules. Uchiyama et al. (2003) explored the synthesis, structure, and thermolysis of pentacoordinate 1,2-oxastibetanes, highlighting the role of 2-(2-Bromoethyl)oxirane in synthesizing oxiranes with specific stereochemical configurations. The study demonstrated the ability to control the stereochemistry of oxirane formation through thermolysis, offering insights into the synthetic versatility of 2-(2-Bromoethyl)oxirane (Uchiyama, Kano, & Kawashima, 2003).

Antimicrobial Applications

G. Talybov and colleagues (2022) investigated the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their efficacy as antimicrobial additives for lubricating oils and fuels. This research underscores the potential of 2-(2-Bromoethyl)oxirane derivatives in enhancing the microbial resistance of industrial materials, thereby extending their utility in applications requiring antimicrobial properties (Talybov, Akhmedova, & Yusubov, 2022).

Computational Chemistry Insights

Yutilova et al. (2019) conducted a computational study on the ring opening of 2-(chloromethyl)oxirane by bromide and acetate anions, offering a deeper understanding of the reaction mechanisms involving 2-(2-Bromoethyl)oxirane. Their work provides valuable insights into the electrophilic activation and the preferred path of interactions, contributing to the broader knowledge of oxirane chemistry (Yutilova, Bespal’ko, & Shved, 2019).

Material Science Applications

In material science, the ring-opening polymerization of oxiranes, including 2-(2-Bromoethyl)oxirane derivatives, leads to novel polymers with potential applications in various industries. Merlani et al. (2015) discussed the synthesis and polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, highlighting the role of oxiranes in creating polyethers with specific structural characteristics. Such materials have applications in the development of advanced materials with unique properties, such as charge transfer interactions and π-stacked structures (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze, & Nakano, 2015).

Safety And Hazards

2-(2-Bromoethyl)oxirane is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

2-(2-Bromoethyl)oxirane is a versatile building block in organic synthesis and is used in the synthesis of pharmaceutical and natural products. Its future directions include further exploration of its potential applications in various fields of chemistry.

Relevant Papers Relevant papers on 2-(2-Bromoethyl)oxirane include studies on its kinetics and mechanism of ring-opening reaction , its use in the synthesis of functionalized molecules , and its safety data sheet .

properties

IUPAC Name

2-(2-bromoethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKODPGZNBMIZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313624
Record name 2-(2-Bromoethyl)oxirane
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Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)oxirane

CAS RN

13287-42-8
Record name 2-(2-Bromoethyl)oxirane
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Record name Ocirane, (2-bromoethyl)-
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Record name 13287-42-8
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Record name 2-(2-Bromoethyl)oxirane
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Record name 2-(2-bromoethyl)oxirane
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